molecular formula C22H25NO3 B14125449 2-Methylbutyl 3-(4-(((4-methoxyphenyl)methylene)amino)phenyl)-2-propenoate

2-Methylbutyl 3-(4-(((4-methoxyphenyl)methylene)amino)phenyl)-2-propenoate

Cat. No.: B14125449
M. Wt: 351.4 g/mol
InChI Key: FKZXVOQEYXOXAD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(+)-2-METHYLBUTYL P-[(P-METHOXYBENZYLIDENE)AMINO]CINNAMATE involves multiple steps. One common method includes the esterification of p-methoxybenzoic acid with 5-methoxy-2-chloroacetic acid ethyl ester in the presence of potassium carbonate to form p-methoxybenzoic acid ester. This ester is then reacted with N-protected phenylalanine (where the amino end of phenylalanine is protected using t-butoxycarbonyl (Boc)) to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale esterification and subsequent reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and purification systems is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(S)-(+)-2-METHYLBUTYL P-[(P-METHOXYBENZYLIDENE)AMINO]CINNAMATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxybenzylidene group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(S)-(+)-2-METHYLBUTYL P-[(P-METHOXYBENZYLIDENE)AMINO]CINNAMATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-(+)-2-METHYLBUTYL P-[(P-METHOXYBENZYLIDENE)AMINO]CINNAMATE involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

  • p-[(p-Methoxybenzylidene)amino]benzonitrile
  • p-[(p-Ethoxybenzylidene)amino]benzonitrile
  • p-[(p-Ethoxybenzylidene)amino]phenyl acetate

Uniqueness

(S)-(+)-2-METHYLBUTYL P-[(P-METHOXYBENZYLIDENE)AMINO]CINNAMATE is unique due to its specific structural configuration and the presence of both methoxy and amino groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-methylbutyl 3-[4-[(4-methoxyphenyl)methylideneamino]phenyl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3/c1-4-17(2)16-26-22(24)14-9-18-5-10-20(11-6-18)23-15-19-7-12-21(25-3)13-8-19/h5-15,17H,4,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZXVOQEYXOXAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)COC(=O)C=CC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50860313
Record name 2-Methylbutyl 3-(4-{[(4-methoxyphenyl)methylidene]amino}phenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50860313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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